molecular formula C13H17BrClN5O3S B12783710 4-((5-Bromo-4-(((1R)-2-hydroxy-1-methylethyl)amino)pyrimidin-2-yl)amino)benzenesulfonamide hydrochloride CAS No. 1504571-84-9

4-((5-Bromo-4-(((1R)-2-hydroxy-1-methylethyl)amino)pyrimidin-2-yl)amino)benzenesulfonamide hydrochloride

Cat. No.: B12783710
CAS No.: 1504571-84-9
M. Wt: 438.73 g/mol
InChI Key: CBRHYTYNUKLOBK-DDWIOCJRSA-N
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Description

ZK CDK is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is primarily known for its role as a cyclin-dependent kinase (CDK) inhibitor, which makes it a valuable tool in cancer research and treatment. Cyclin-dependent kinases are enzymes that play crucial roles in regulating the cell cycle, and their dysregulation is often associated with cancer progression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZK CDK typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a sulfonamide group, which is a critical functional group in ZK CDK. The reaction conditions often involve the use of reagents such as sulfur trioxide and amines under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of ZK CDK follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are stringent to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

ZK CDK undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ZK CDK may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

ZK CDK has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its role in cell cycle regulation and apoptosis.

    Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit cyclin-dependent kinases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of ZK CDK involves its ability to inhibit cyclin-dependent kinases. By binding to the active site of these enzymes, ZK CDK prevents their interaction with cyclins, thereby halting the progression of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis, making it a valuable tool in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Roniciclib: Another CDK inhibitor with a similar mechanism of action but different chemical structure.

    Palbociclib: A selective CDK4/6 inhibitor used in cancer treatment.

    Ribociclib: Similar to palbociclib, it targets CDK4/6 and is used in combination with endocrine therapy for breast cancer.

Uniqueness

ZK CDK stands out due to its broad-spectrum inhibition of multiple cyclin-dependent kinases, making it effective against a wide range of cancer types. Its unique chemical structure also allows for modifications that can enhance its efficacy and reduce side effects compared to other CDK inhibitors .

Properties

CAS No.

1504571-84-9

Molecular Formula

C13H17BrClN5O3S

Molecular Weight

438.73 g/mol

IUPAC Name

4-[[5-bromo-4-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-2-yl]amino]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C13H16BrN5O3S.ClH/c1-8(7-20)17-12-11(14)6-16-13(19-12)18-9-2-4-10(5-3-9)23(15,21)22;/h2-6,8,20H,7H2,1H3,(H2,15,21,22)(H2,16,17,18,19);1H/t8-;/m1./s1

InChI Key

CBRHYTYNUKLOBK-DDWIOCJRSA-N

Isomeric SMILES

C[C@H](CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl

Canonical SMILES

CC(CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl

Origin of Product

United States

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